(S)-2-Aminopropanamide hydrobromide

Übersicht

Beschreibung

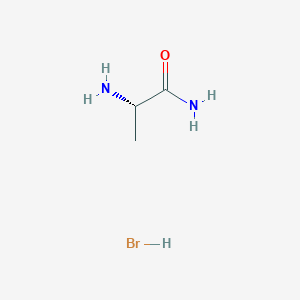

(S)-2-Aminopropanamide hydrobromide is a chiral organic compound with the molecular formula C3H8BrNO. It is a derivative of 2-aminopropanamide, where the amide group is bonded to a chiral center, making it an optically active compound. The hydrobromide salt form enhances its solubility in water, making it useful in various chemical and biological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-aminopropanamide hydrobromide typically involves the following steps:

Starting Material:

Amidation Reaction: The carboxylic acid group of (S)-2-aminopropanoic acid is converted to an amide group through an amidation reaction. This can be achieved using reagents such as thionyl chloride (SOCl2) to form the acid chloride intermediate, followed by reaction with ammonia (NH3) to yield (S)-2-aminopropanamide.

Formation of Hydrobromide Salt: The free base (S)-2-aminopropanamide is then reacted with hydrobromic acid (HBr) to form the hydrobromide salt, this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Large-Scale Amidation: Utilizing continuous flow reactors for the amidation step to ensure consistent product quality and yield.

Purification: Employing crystallization techniques to purify the hydrobromide salt, ensuring high purity and solubility.

Analyse Chemischer Reaktionen

Types of Reactions: (S)-2-Aminopropanamide hydrobromide can undergo various chemical reactions, including:

Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

Reduction Reactions: The amide group can be reduced to form the corresponding amine.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products:

Substitution Reactions: Formation of substituted amides or amines.

Oxidation Reactions: Formation of imines or nitriles.

Reduction Reactions: Formation of primary amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

(S)-2-Aminopropanamide hydrobromide is widely used as a chiral building block in organic synthesis. Its chirality allows for the creation of stereochemically diverse compounds, which are essential in drug development and materials science. The compound participates in various chemical reactions, including:

- Amidation : Formation of amides from carboxylic acids.

- Imination : Reaction with carbonyl compounds to form imines.

- Condensation : Formation of larger molecular structures through the combination of smaller units.

These reactions enable the synthesis of pharmaceuticals and fine chemicals with specific desired properties .

Biology

In biological research, this compound serves as a precursor for synthesizing various biologically active compounds. Its applications include:

- Pharmaceutical Development : The compound is investigated for potential therapeutic properties, contributing to the development of new drugs targeting specific diseases.

- Biochemical Pathway Modulation : It can influence enzymatic activities and receptor interactions, making it a candidate for studying metabolic pathways and drug mechanisms .

Medicine

The compound has been explored for its role in drug development due to its potential therapeutic effects. Research indicates that this compound may exhibit:

- Anticancer Activity : Studies suggest that derivatives of this compound can inhibit the growth of cancer cells by targeting specific pathways involved in tumor progression .

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes, leading to potential applications in treating diseases that involve dysregulated enzyme activity .

Case Studies

-

Anticancer Research :

A study demonstrated that modifications to the structure of this compound could enhance its anticancer properties by increasing its efficacy against glioblastoma cell lines . The presence of specific functional groups was crucial for maintaining biological activity. -

Enzymatic Activity :

Research indicated that amidase enzymes could effectively hydrolyze amide bonds in substrates like this compound. This characteristic opens avenues for therapeutic applications where enzyme modulation is beneficial . -

Synthetic Approaches :

A review highlighted various synthetic routes involving this compound in the production of new chemical entities approved for clinical use. These processes emphasize the compound's importance in developing innovative drugs .

Wirkmechanismus

The mechanism of action of (S)-2-aminopropanamide hydrobromide involves its interaction with specific molecular targets:

Molecular Targets: The compound can interact with enzymes or receptors, influencing their activity.

Pathways Involved: It may modulate biochemical pathways by acting as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural analogs.

Vergleich Mit ähnlichen Verbindungen

®-2-Aminopropanamide Hydrobromide: The enantiomer of (S)-2-aminopropanamide hydrobromide, differing in its chiral configuration.

2-Aminopropanamide Hydrochloride: Similar compound with a different counterion (chloride instead of bromide).

Uniqueness:

Chirality: The (S)-enantiomer may exhibit different biological activity compared to the ®-enantiomer due to its specific interaction with chiral biological targets.

Solubility: The hydrobromide salt form enhances solubility in aqueous solutions, making it more suitable for certain applications compared to its hydrochloride counterpart.

Biologische Aktivität

(S)-2-Aminopropanamide hydrobromide is a chiral amide compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

This compound is characterized by its chiral center, which significantly influences its biological interactions. The synthesis typically involves the amidation of (S)-2-aminopropanoic acid, followed by the formation of the hydrobromide salt through reaction with hydrobromic acid. This process can be summarized as follows:

- Amidation Reaction :

- Conversion of (S)-2-aminopropanoic acid to (S)-2-aminopropanamide using thionyl chloride and ammonia.

- Formation of Hydrobromide Salt :

- Reaction of (S)-2-aminopropanamide with HBr to yield this compound.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may function as:

- Enzyme Inhibitor : It can inhibit specific enzymes involved in metabolic pathways, potentially altering their activity.

- Receptor Modulator : It may act as an agonist or antagonist at certain receptors, influencing physiological responses.

1. Pharmacological Potential

This compound has been investigated for its pharmacological properties, particularly in the context of drug development:

- Precursor in Drug Synthesis : It serves as a building block for synthesizing biologically active compounds, including potential pharmaceuticals.

- Therapeutic Applications : Preliminary studies suggest it may have applications in treating various conditions, although specific therapeutic indications are still under investigation.

2. Case Studies and Research Findings

Recent studies have explored the compound's biological effects in different contexts:

- A study on synthetic opioid analgesics highlighted that derivatives related to (S)-2-aminopropanamide exhibited significant affinity for μ-opioid receptors, suggesting potential analgesic properties .

- Another investigation focused on dual inhibitors for lung cancer treatment demonstrated that modifications to amide structures could enhance inhibitory activity against specific enzymes critical for cancer cell survival .

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound | Chiral Configuration | Biological Activity |

|---|---|---|

| This compound | S | Potential enzyme inhibitor and receptor modulator |

| (R)-2-Aminopropanamide Hydrobromide | R | May exhibit different activity due to chirality |

| 2-Aminopropanamide Hydrochloride | None | Similar chemical structure but differing solubility |

Uniqueness : The chirality of this compound may lead to distinct biological activities compared to its enantiomer and other related compounds, emphasizing the importance of stereochemistry in drug design .

Eigenschaften

IUPAC Name |

(2S)-2-aminopropanamide;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O.BrH/c1-2(4)3(5)6;/h2H,4H2,1H3,(H2,5,6);1H/t2-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYAVGTZKLGIZPY-DKWTVANSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20595327 | |

| Record name | L-Alaninamide--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102029-80-1 | |

| Record name | L-Alaninamide--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.